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molecular formula C12H19NO2 B8433522 2,2-diethoxy-N,N-bis-(2-propynyl)ethylamine

2,2-diethoxy-N,N-bis-(2-propynyl)ethylamine

Cat. No. B8433522
M. Wt: 209.28 g/mol
InChI Key: PMCFRSFHOMVPQF-UHFFFAOYSA-N
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Patent
US05157124

Procedure details

Propargyl bromide (14.7 g of 80% solution in toluene, 0.1 mol) was added to a stirred solution of aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol) in THF (200 mL). After 2 h the THF was removed and the residual oil was partitioned between ether and sodium hydroxide solution. Evaporation of the ether gave an oil which was chromatographed on silica gel to give 4.7 g of 2,2-diethoxy-N,N-bis-(2-propynyl)ethylamine and 8.1 g of 2,2-diethoxy-N-(2-propynyl)ethylamine.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH2:10])[CH3:6].[CH2:14]1[CH2:18]OC[CH2:15]1>>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][N:10]([CH2:18][C:14]#[CH:15])[CH2:1][C:2]#[CH:3])[CH3:6].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH:10][CH2:1][C:2]#[CH:3])[CH3:6]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the THF was removed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between ether and sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN(CC#C)CC#C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
Name
Type
product
Smiles
C(C)OC(CNCC#C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05157124

Procedure details

Propargyl bromide (14.7 g of 80% solution in toluene, 0.1 mol) was added to a stirred solution of aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol) in THF (200 mL). After 2 h the THF was removed and the residual oil was partitioned between ether and sodium hydroxide solution. Evaporation of the ether gave an oil which was chromatographed on silica gel to give 4.7 g of 2,2-diethoxy-N,N-bis-(2-propynyl)ethylamine and 8.1 g of 2,2-diethoxy-N-(2-propynyl)ethylamine.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH2:10])[CH3:6].[CH2:14]1[CH2:18]OC[CH2:15]1>>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][N:10]([CH2:18][C:14]#[CH:15])[CH2:1][C:2]#[CH:3])[CH3:6].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH:10][CH2:1][C:2]#[CH:3])[CH3:6]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the THF was removed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between ether and sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN(CC#C)CC#C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
Name
Type
product
Smiles
C(C)OC(CNCC#C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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